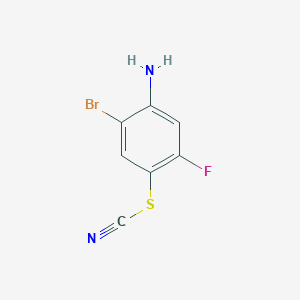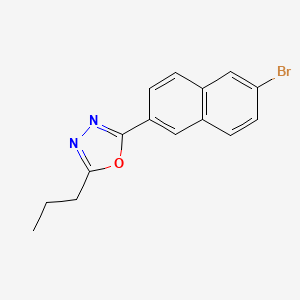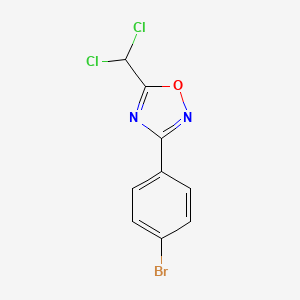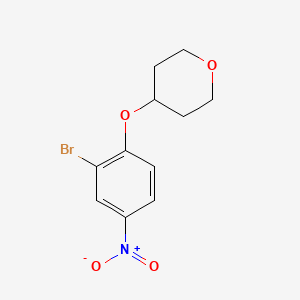![molecular formula C12H25NO3 B1373324 tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate CAS No. 1692710-67-0](/img/structure/B1373324.png)
tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate
Descripción general
Descripción
“tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” is a protected amine . It is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” is1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15) . This indicates that the compound has a molecular weight of 231.34 . Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate” include a molecular weight of 231.34 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Properties : Some derivatives of tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate have been synthesized and evaluated for their pharmacological properties, such as antiarrhythmic and hypotensive activities. For instance, certain compounds exhibited strong hypotensive action and comparable antiarrhythmic activity to the reference drug Propranolol (Chalina, Staneva, & Chakarova, 1998).
Intermediate for Synthesizing Carbocyclic Analogues : The compound has been used as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, crucial for the development of antiviral and anticancer drugs (Ober, Marsch, Harms, & Carell, 2004).
Role in Organic Syntheses and Reactions : It has been involved in various organic synthesis processes, such as the Diels–Alder reaction, showcasing its utility in the creation of complex organic molecules (Padwa, Brodney, & Lynch, 2003).
Use in Polyamide Synthesis : The compound has been utilized in the synthesis of penta-N-protected polyamide, a derivative with independently removable amino-protecting groups, demonstrating its potential in the creation of complex polymers (Pak & Hesse, 1998).
Applications in Chemical Reactions : It plays a role in various chemical reactions such as lithiation and C-H amination, illustrating its versatility in chemical transformations https://consensus.app/papers/dirhodiumiicatalyzed-amination-reaction-yakura/7a095480a1885c4ebe39ee5f23f73422/?utm_source=chatgpt" target="_blank">(Ortiz, Guijarro, & Yus, 1999; Yakura, Yoshimoto, & Ishida, 2007)
Utility in Crystallography and Structural Analysis : The compound has been used in crystallography to determine the relative substitution of the cyclopentane ring, aiding in structural analysis of complex molecules (Oku, Naito, Yamada, & Katakai, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJANVXBIHYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate | |
CAS RN |
1692710-67-0 | |
| Record name | tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



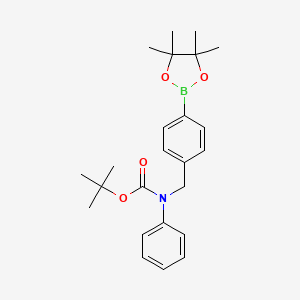

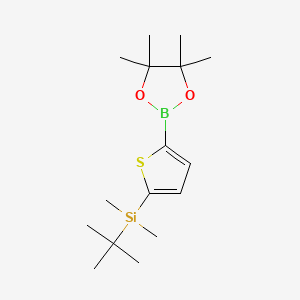
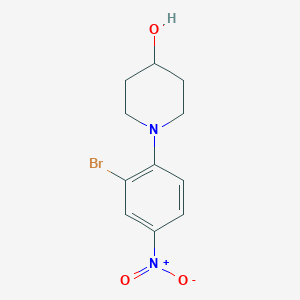
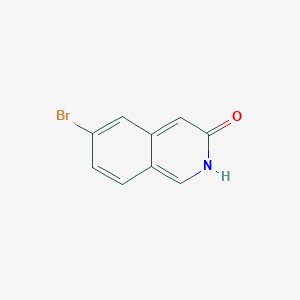

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)


